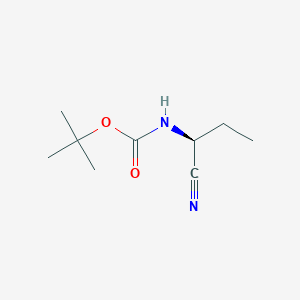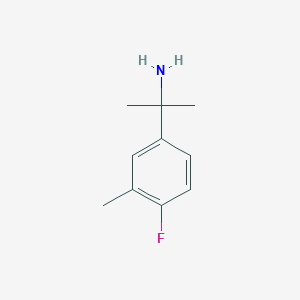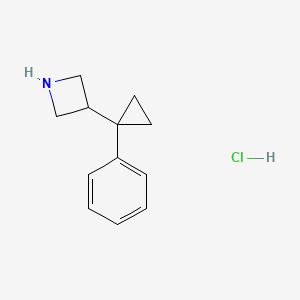
3-(1-Phenylcyclopropyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phenylcyclopropyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenylcyclopropyl group attached to the azetidine ring, and it is commonly used in pharmaceutical research and development due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylcyclopropyl)azetidine hydrochloride typically involves the cycloaddition of cyclopropane derivatives with azetidine precursors. One common method includes the [2+2] cycloaddition reaction, where cyclopropane 1,1-diester reacts with aromatic amines under Lewis acid-catalyzed conditions to form the azetidine ring . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Phenylcyclopropyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azetidine oxides, substituted azetidines, and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Phenylcyclopropyl)azetidine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Phenylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring strain-driven reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with similar structural features.
Azetidine-3-carboxylic acid: Another azetidine derivative used in peptide synthesis.
1-Phenylazetidine: A structurally related compound with a phenyl group attached to the azetidine ring.
Uniqueness
3-(1-Phenylcyclopropyl)azetidine hydrochloride is unique due to the presence of the phenylcyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C12H16ClN |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
3-(1-phenylcyclopropyl)azetidine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)12(6-7-12)11-8-13-9-11;/h1-5,11,13H,6-9H2;1H |
InChI-Schlüssel |
MCOUCBWYZSNLPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2CNC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


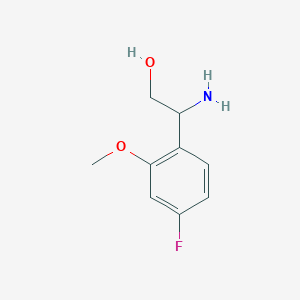

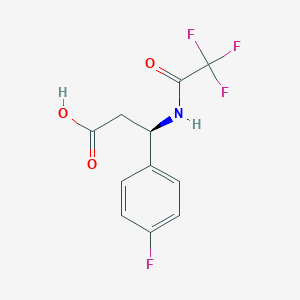
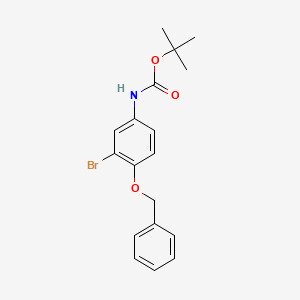
![6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13505469.png)
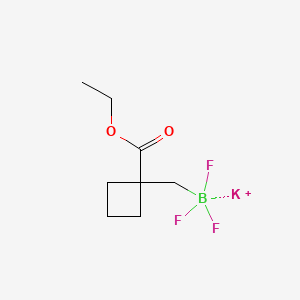
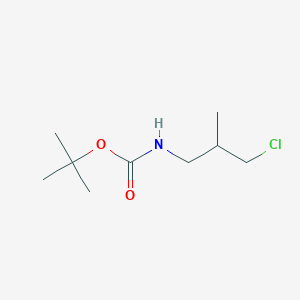
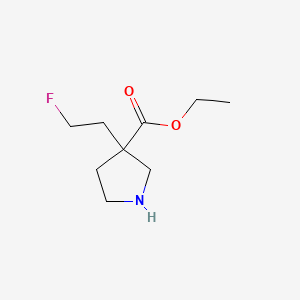
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
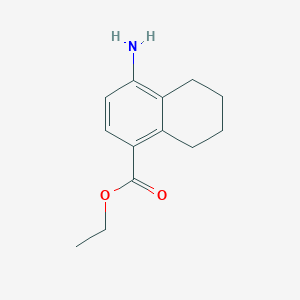
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
